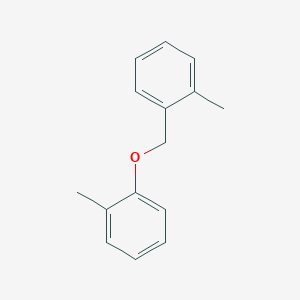

1-Methyl-2-(o-tolyloxymethyl)benzene

Description

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-methyl-2-[(2-methylphenoxy)methyl]benzene |

InChI |

InChI=1S/C15H16O/c1-12-7-3-5-9-14(12)11-16-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 |

InChI Key |

JOUVYHGZWQZGDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

General Procedure

-

Reactants :

-

o-Cresol (2-methylphenol) : Acts as the nucleophile after deprotonation.

-

2-(Bromomethyl)-1-methylbenzene : The electrophilic benzyl halide.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates deprotonation of o-cresol.

-

Solvent : Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reaction efficiency.

-

-

Reaction Conditions :

-

Example Protocol :

-

Yield : Reported yields range from 37% to 78%, depending on solvent and base selection.

Grignard Reagent-Based Etherification

An alternative approach employs Grignard reagents to form the ether linkage. This method is less common but offers scalability for industrial applications.

Methodology

-

Grignard Reagent Preparation :

-

Coupling with o-Cresol :

-

Optimization :

-

Yield : Industrial protocols report yields exceeding 70% after distillation.

Ullmann-Type Coupling

Ullmann coupling leverages copper catalysts to facilitate ether bond formation between aryl halides and phenols. While less frequently applied to benzyl ethers, it remains a viable option.

Reaction Parameters

-

Catalyst System :

-

Conditions :

-

Temperature: 80–100°C.

-

Duration: 24–48 hours.

-

-

Substrate Compatibility :

Industrial-Scale Synthesis

Patents highlight optimized protocols for large-scale production, emphasizing cost efficiency and reduced waste.

Key Innovations

-

Solvent Selection :

-

Acid-Binding Agents :

-

Continuous Flow Systems :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Williamson Synthesis | High selectivity, simple setup | Requires column chromatography | 37–78% |

| Grignard Approach | Scalable for industrial use | Sensitive to moisture, costly reagents | 60–85% |

| Ullmann Coupling | Broad substrate scope | Long reaction times, high temperatures | 40–65% |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(o-tolyloxymethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions, leading to the formation of toluene and 2-methylbenzyl alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products Formed

Oxidation: Formation of 2-methylbenzaldehyde or 2-methylbenzoic acid.

Reduction: Formation of 2-methylbenzyl alcohol or toluene.

Substitution: Formation of toluene and 2-methylbenzyl alcohol.

Scientific Research Applications

1-Methyl-2-(o-tolyloxymethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(o-tolyloxymethyl)benzene involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways and exert specific effects on cells and tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-Methyl-2-(phenylethynyl)benzene (Alkyne Derivative)

- Structure : A benzene ring with a methyl group and a phenylethynyl (─C≡C─Ph) substituent.

- Key Differences : Replaces the ether group with an alkyne, enabling participation in cycloaddition and metal-catalyzed coupling reactions.

- Synthesis : Synthesized via palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates (84% yield) .

- Applications : Used in materials science for conjugated polymer synthesis.

1-Methyl-2-(1-methylethyl)benzene (o-Cymene)

- Structure : Benzene ring with methyl and isopropyl (─CH(CH₃)₂) groups.

- Key Differences: Lacks an oxygen atom, making it less polar. Classified as a monoterpene.

- Properties : Boiling point ~178°C, logP = 4.38 (indicative of high hydrophobicity) .

- Applications : Found in cumin essential oils; exhibits antioxidant properties .

1-(Bromomethyl)-2-methylbenzene (o-Xylyl Bromide)

- Structure : Benzene ring with methyl and bromomethyl (─CH₂Br) groups.

- Key Differences : Highly reactive bromine atom enables nucleophilic substitution (e.g., SN2 reactions).

- Applications : Intermediate in pharmaceuticals and agrochemicals .

1-Allyl-2-methylbenzene (o-Allyltoluene)

- Structure : Benzene ring with methyl and allyl (─CH₂CH₂CH₂) groups.

- Key Differences : Allyl group enables participation in Diels-Alder and polymerization reactions.

- Synthesis: Prepared via cross-coupling of boronic acids with alkenols .

Physicochemical Properties Comparison

Analytical Characterization

- Di-o-tolyl Ether : Characterized via ¹H/¹³C NMR and GC-MS (methods inferred from analogous ethers) .

- o-Cymene : Separated via HPLC (Newcrom R1 column, hexane-EtOAc eluent) .

- Alkenyl Derivatives : HRMS and elemental analysis confirm molecular formulas (e.g., C₁₁H₁₄O for 1-Methyl-4-(2-methyl-3-buten-2-yl)benzene) .

Q & A

Basic: What synthetic methodologies are established for 1-Methyl-2-(o-tolyloxymethyl)benzene, and what factors critically influence reaction efficiency?

Answer:

The synthesis of this compound can be achieved via cross-coupling reactions using organometallic catalysts. For example, palladium-catalyzed coupling of aryl halides with organoboron or organozirconium intermediates has been effective for analogous compounds . Key factors influencing efficiency include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are preferred for their stability and reactivity in forming aryl-alkyl bonds.

- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction rates by stabilizing intermediates.

- Temperature control : Reactions typically proceed at 80–110°C to balance activation energy and decomposition risks.

Purification often involves column chromatography or recrystallization to isolate the product from by-products .

Advanced: How can steric hindrance in cross-coupling reactions be mitigated to improve yields of this compound?

Answer:

Steric hindrance from the o-tolyloxymethyl group can reduce coupling efficiency. Strategies to address this include:

- Ligand design : Bulky ligands (e.g., SPhos) increase catalyst turnover by preventing aggregation .

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side reactions caused by prolonged heating .

- Pre-functionalization : Introducing directing groups (e.g., boronic esters) pre-organizes reactants, easing bond formation .

Yield optimization may require iterative adjustments to catalyst loading (1–5 mol%) and solvent polarity .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- Reverse-phase HPLC : Effective for purity assessment using columns like Newcrom R1 with UV detection at 254 nm .

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions; coupling constants (e.g., J = 8–10 Hz) confirm aromatic substitution patterns .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 210.32 vs. observed 210.31) .

Physicochemical properties (e.g., logP = 4.38) are determined via chromatographic retention times or computational models .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) require methodological scrutiny:

- Assay standardization : Validate cell lines (e.g., ATCC-certified strains) and control for cytotoxicity using MTT assays.

- Dose-response curves : Establish EC₅₀ values across multiple replicates to account for variability .

- Structural analogs : Compare activity trends with derivatives (e.g., trifluoromethyl vs. nitro substituents) to identify pharmacophores .

Meta-analyses of published data can isolate confounding variables (e.g., solvent effects in vitro) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile by-products (e.g., aromatic amines) .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats mitigate dermal exposure.

- Waste disposal : Neutralize reactive intermediates (e.g., quenching with aqueous NaHCO₃) before disposal .

Toxicity data from structurally related compounds (e.g., ortho-toluidine derivatives) suggest monitoring for carcinogenic metabolites .

Advanced: How can computational models predict the reactivity and derivative synthesis pathways for this compound?

Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict regioselectivity in electrophilic substitutions (e.g., nitration at para positions) .

- Molecular docking : Screens potential biological targets (e.g., enzyme active sites) by simulating ligand-receptor interactions .

- Retrosynthetic analysis : Tools like Synthia™ propose viable routes using available building blocks (e.g., o-cresol derivatives) .

Experimental validation of predicted pathways (e.g., cycloadditions or cross-couplings) refines computational accuracy .

Advanced: What strategies address low yields in large-scale synthesis of this compound?

Answer:

- Flow chemistry : Enhances heat/mass transfer and reduces side reactions compared to batch processes .

- Catalyst recycling : Immobilized Pd nanoparticles on silica improve reusability and reduce costs .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Yield improvements (e.g., from 46% to >70%) often require iterative optimization of residence time and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.